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Compound of Interest

Compound Name: Oxychelerythrine

Cat. No.: B131485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural products known for

their diverse biological activities. This guide provides a comprehensive overview of the

available physical and chemical properties of Oxychelerythrine, intended to serve as a

valuable resource for researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development. While specific experimental data for Oxychelerythrine
is limited in publicly accessible databases, this document compiles the known information and

provides general experimental protocols for its analysis based on methods established for

structurally related alkaloids.

Physicochemical Properties
Oxychelerythrine is a derivative of chelerythrine, characterized by an additional keto group. Its

fundamental properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b131485?utm_src=pdf-interest
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₂₁H₁₇NO₅ [1]

Molecular Weight 363.36 g/mol [1]

Appearance Powder [1]

Melting Point 194-197 °C [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[1]

pKa (Predicted) -1.58 ± 0.20 [1]

Density (Predicted) 1.361 ± 0.06 g/cm³ [1]

Boiling Point (Predicted) 615.5 ± 55.0 °C [1]

Note: Quantitative solubility data for Oxychelerythrine in various solvents are not readily

available in the literature. Experimental determination is recommended for specific applications.

Spectroscopic Properties
Detailed spectroscopic data for Oxychelerythrine are not widely published. This section

outlines the expected spectral characteristics and provides general experimental protocols for

acquiring this data.

UV-Visible (UV-Vis) Spectroscopy
Benzophenanthridine alkaloids typically exhibit characteristic UV-Vis absorption spectra due to

their extended conjugated systems.

Expected Absorption Maxima (λmax): Based on related compounds, Oxychelerythrine is

expected to show absorption maxima in the UV and visible regions. Specific λmax values in

solvents like methanol or ethanol need to be experimentally determined.

Experimental Protocol: Quantitative Analysis of Benzophenanthridine Alkaloids by UV-Vis

Spectrophotometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is a general guideline and may require optimization for Oxychelerythrine.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Reagents:

Oxychelerythrine standard of known purity.

Methanol (spectroscopic grade) or another appropriate solvent.

Phosphate buffer (pH 4.7).

Bromocresol green (BCG) solution.

Chloroform.

Preparation of Standard Solutions:

Prepare a stock solution of Oxychelerythrine in methanol (e.g., 100 µg/mL).

From the stock solution, prepare a series of standard solutions of decreasing

concentrations.

Complex Formation (for colorimetric assay):

To a separatory funnel, add an aliquot of the standard or sample solution.

Add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution.

Shake the mixture and extract the formed complex with chloroform.

Collect the chloroform layer in a volumetric flask and dilute to the mark with chloroform.

Measurement:

Record the absorbance of the standard and sample solutions at the wavelength of

maximum absorption (λmax), which should be determined by scanning the spectrum of a

standard solution. For the BCG complex of some alkaloids, this is around 470 nm[2][3].
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Quantification:

Construct a calibration curve by plotting the absorbance of the standard solutions against

their concentrations.

Determine the concentration of Oxychelerythrine in the sample solution from the

calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Oxychelerythrine.

While specific spectral assignments for Oxychelerythrine are not available, data for related

benzophenanthridine alkaloids can provide an indication of the expected chemical shifts.

Expected ¹H-NMR Chemical Shifts (in CDCl₃): Aromatic protons are expected in the range of δ

7.0-9.0 ppm. Methoxy and N-methyl protons would appear in the upfield region, typically

around δ 3.5-4.5 ppm.

Expected ¹³C-NMR Chemical Shifts (in CDCl₃): Carbonyl carbons are expected to resonate

downfield (δ > 160 ppm). Aromatic and quaternary carbons will appear in the δ 100-160 ppm

region, while methoxy and N-methyl carbons will be in the upfield region (δ 50-65 ppm).

Experimental Protocol: NMR Analysis of Benzophenanthridine Alkaloids

Sample Preparation:

Dissolve 5-10 mg of the purified Oxychelerythrine sample in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[4][5].

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:
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Acquire a ¹H NMR spectrum.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

To aid in structural assignment, 2D NMR experiments such as COSY (Correlated

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Oxychelerythrine, which is crucial for its identification and structural confirmation.

Expected Fragmentation Pattern: The molecular ion peak [M+H]⁺ would be expected at m/z

364.37. Common fragmentation pathways for benzophenanthridine alkaloids involve the loss of

methyl groups (•CH₃) from methoxy or N-methyl moieties, and cleavage of the heterocyclic

rings[6].

Experimental Protocol: LC-MS/MS Analysis of Benzophenanthridine Alkaloids

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer

(e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

Sample Preparation:

Dissolve the Oxychelerythrine sample in a suitable solvent compatible with the mobile

phase (e.g., methanol or acetonitrile).

Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or

methanol.

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
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Mass Spectrometry Conditions:

Ionization Mode: Positive ion mode is typically used for alkaloids.

MS Scan: Acquire full scan MS data to identify the molecular ion.

MS/MS Scan: Perform product ion scans on the molecular ion of interest to obtain the

fragmentation pattern. Collision-induced dissociation (CID) is used to induce

fragmentation.

Synthesis
Oxychelerythrine can be synthesized from readily available starting materials. A reported

synthesis involves a lithiated toluamide-benzonitrile cycloaddition reaction in 6 steps[7].

General Synthetic Workflow: While the detailed step-by-step protocol from the primary literature

is not fully available in the abstract, the general workflow can be conceptualized as follows:
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Cycloaddition Product
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Cycloaddition

Intermediate Stages

Multi-step
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Oxychelerythrine

Click to download full resolution via product page

Caption: General workflow for the synthesis of Oxychelerythrine.

Biological Activity and Potential Signaling Pathways
Oxychelerythrine has been reported to exhibit cytotoxic activity against P-388 and HT-29 cell

lines, as well as antifeeding activities and the ability to enhance antibiotic susceptibility in S.

aureus[1]. The precise mechanisms of action and the signaling pathways involved are not well-

elucidated for Oxychelerythrine itself. However, based on the activities of the closely related

and well-studied benzophenanthridine alkaloid, chelerythrine, potential signaling pathways can
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be hypothesized. Chelerythrine is known to induce apoptosis and affect key signaling cascades

such as the NF-κB and MAPK pathways[8][9].

Hypothesized Apoptosis Signaling Pathway
Chelerythrine is known to induce apoptosis through the mitochondrial pathway[9]. It is plausible

that Oxychelerythrine may share a similar mechanism.
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Caption: Hypothesized intrinsic apoptosis pathway induced by Oxychelerythrine.

Hypothesized Effect on NF-κB Signaling Pathway
Many natural compounds exert their anti-inflammatory and anti-cancer effects by modulating

the NF-κB pathway. Oxymatrine, another alkaloid, has been shown to prevent NF-κB nuclear

translocation[2].
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Caption: Hypothesized inhibition of the NF-κB signaling pathway by Oxychelerythrine.
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Hypothesized Effect on MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation,

differentiation, and apoptosis. Chelerythrine has been shown to activate the ERK MAPK

pathway, leading to apoptosis in some cancer cells[8].
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Caption: Hypothesized activation of the MAPK/ERK pathway by Oxychelerythrine.

Conclusion
Oxychelerythrine is a promising benzophenanthridine alkaloid with demonstrated cytotoxic

and other biological activities. This guide has summarized the currently available

physicochemical data and provided standardized experimental protocols for its further

characterization. Significant research opportunities exist to fill the gaps in our knowledge,

particularly in obtaining detailed spectroscopic data, elucidating its crystal structure, optimizing

its synthesis, and definitively identifying the signaling pathways through which it exerts its
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biological effects. Such studies will be crucial for unlocking the full therapeutic potential of

Oxychelerythrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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